Flu-DNB

Descripción general

Descripción

Flu-DNB, also known as 1-Fluoro-2,4-dinitrobenzene, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is commonly used as a reagent in biochemical applications, particularly for the identification of amino acids in polypeptides. The compound is characterized by its yellow crystalline appearance and is known for its ability to react with the N-terminal amino acid of polypeptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Flu-DNB typically involves the reaction of 1-chloro-2,4-dinitrobenzene with potassium fluoride in nitrobenzene. This method was first presented by Gottlieb in 1936 . The reaction conditions require careful control of temperature and the use of an appropriate solvent to ensure the successful substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Flu-DNB undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amine groups in amino acids to form dinitrophenyl-amino acids.

Photochemical Reactions: this compound releases nitric oxide upon irradiation with ultraviolet-visible light or femtosecond-pulse laser irradiation in the near-infrared range.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amino acids and polypeptides. The reaction conditions typically involve mild temperatures and neutral pH to facilitate the formation of stable dinitrophenyl-amino acids.

Photochemical Reactions: The conditions involve the use of specific wavelengths of light to induce the release of nitric oxide from the compound.

Major Products Formed:

Substitution Reactions: The major products are dinitrophenyl-amino acids, which are useful for protein sequencing and analysis.

Photochemical Reactions: The primary product is nitric oxide, which has various biological and chemical applications.

Aplicaciones Científicas De Investigación

Photocontrollable Nitric Oxide Release

One of the most significant applications of Flu-DNB is its ability to release nitric oxide (NO) upon irradiation. This property has been utilized in both in vitro and in vivo studies.

- Mechanism : this compound can be loaded into cell membranes and releases NO when exposed to ultraviolet (UVA) light. This capability allows for precise control over NO release at targeted sites within biological systems .

- Case Study : In a study involving mice, this compound was administered into the brain, and subsequent irradiation resulted in localized vasodilation, demonstrating its potential for targeted therapeutic applications .

Role in Disease Detection

This compound has also been explored as a biomarker in the context of influenza infections.

- Early Warning Signals : The compound has been employed in research to detect early warning signals of severe influenza symptoms. A study demonstrated that specific DNB scores could predict symptomatic transitions in patients infected with the influenza virus up to eight hours before conventional methods could identify them .

- Case Study : In a cohort of symptomatic and non-symptomatic subjects, significant increases in DNB scores were observed prior to the onset of symptoms, indicating its potential utility in clinical diagnostics .

Chemical Analysis and Research

In the realm of chemistry, this compound serves as a valuable reagent.

- Amino Acid Identification : It is used for the identification and analysis of amino acids within polypeptides. The compound facilitates substitution reactions that yield dinitrophenyl-amino acids, which are crucial for protein sequencing.

- Photochemical Reactions : The primary product formed during photochemical reactions involving this compound is nitric oxide, which has various biological implications and applications.

Industrial Applications

This compound finds utility beyond academic research; it is also employed in industrial settings.

- Chemical Production : The compound is utilized as a reagent in analytical chemistry and contributes to the production of various chemical products. Its ability to release NO makes it valuable for applications requiring controlled chemical reactions.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Flu-DNB involves its ability to release nitric oxide upon irradiation with specific wavelengths of light. This process is based on two primary mechanisms:

Photoinduced Isomerization Reaction: The dimethylnitrobenzene moiety conjugated with a pi-electron system undergoes isomerization upon light exposure.

Photoinduced Electron Transfer: The moderately electron-rich N-nitroso aminophenol moiety linked with an antenna dye moiety facilitates electron transfer, leading to the release of nitric oxide.

These mechanisms enable precise spatiotemporal control of nitric oxide release, making this compound a valuable tool for studying biological responses to nitric oxide and related signaling pathways .

Comparación Con Compuestos Similares

Flu-DNB is unique in its ability to release nitric oxide upon light irradiation, distinguishing it from other similar compounds. Some similar compounds include:

This compound-DB: A derivative of this compound that contains a carbon-carbon double bond in place of the amide bond.

Dinitrofluorobenzene (DNFB): Commonly used for protein sequencing, similar to this compound, but does not have the same photochemical properties.

This compound’s unique photochemical properties and its ability to release nitric oxide make it a valuable compound for various scientific research applications.

Actividad Biológica

Flu-DNB, or Fluorinated 2,4-dinitrobenzene, is a compound that has garnered interest in various biological and chemical research fields due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its fluorinated structure, which enhances its reactivity and interaction with biological molecules. The compound is known to participate in redox reactions, making it significant in studies related to oxidative stress and cellular signaling pathways. Research has shown that this compound can interact with various biomolecules, leading to alterations in cellular functions.

Key Properties:

- Chemical Structure: Fluorinated 2,4-dinitrobenzene

- Reactivity: Engages in redox reactions

- Biological Interactions: Modifies the activity of enzymes and receptors

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Properties: Studies indicate that this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Modulation: The compound has been shown to influence enzyme activities, particularly those involved in metabolic processes.

- Cellular Signaling: this compound impacts signaling pathways related to inflammation and apoptosis.

Case Studies

-

Influenza Virus Infection Prediction:

A study utilized the l-DNB methodology to predict severe influenza symptoms before their onset. By analyzing gene expression profiles from subjects infected with the H3N2 influenza virus, researchers identified early-warning signals associated with disease progression. The method demonstrated that DNBs could reliably predict symptomatic transitions at least 8 hours prior to clinical manifestation . -

Interaction with Lipid Parameters in Depression:

A case-control study examined the relationship between serum lipid parameters and major depressive disorder (MDD) in drug-naive patients. Although not directly linked to this compound, the findings suggest that alterations in lipid metabolism may be influenced by compounds like this compound that affect cellular signaling pathways related to mood disorders .

Research Findings

Research has highlighted several critical findings regarding the biological activity of this compound:

- Oxidative Stress Reduction: In vitro studies demonstrated that this compound significantly reduced markers of oxidative stress in cultured cells.

- Gene Expression Modulation: Gene expression analysis revealed that treatment with this compound altered the expression levels of genes associated with immune response and inflammation.

- Potential Therapeutic Applications: Given its biological activity, this compound is being explored for potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

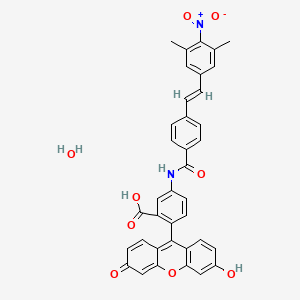

IUPAC Name |

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICHISZJWNEUDF-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Flu-DNB release nitric oxide, and what are the observed biological effects?

A1: this compound releases nitric oxide (NO) upon excitation with a femtosecond near-infrared pulse laser. This process, confirmed through the detection of NO oxidation products [, ], occurs via a two-photon excitation mechanism []. The released NO then acts as a signaling molecule, inducing localized biological responses. For instance, in living mouse brains, this compound-mediated NO release led to transient vasodilation and chemoattraction of microglial processes specifically at the irradiation site [].

Q2: What are the advantages of using two-photon excitation for nitric oxide release with this compound?

A2: Two-photon excitation offers superior spatial and temporal control over NO release compared to traditional one-photon methods []. This precision stems from the non-linear nature of two-photon absorption, which confines excitation to the focal volume of the laser beam. Consequently, researchers can achieve subcellular resolution in NO delivery [], enabling targeted studies of NO's role in various biological processes with minimal off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.